molecular formula C20H17N3O3S B12029519 (5E)-5-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606951-39-7

(5E)-5-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12029519
CAS No.: 606951-39-7
M. Wt: 379.4 g/mol
InChI Key: XIIVZSGRXWCUIW-GZTJUZNOSA-N
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Description

(5E)-5-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with a dimethoxybenzylidene and a methylphenyl group. The compound’s structure imparts specific chemical properties that make it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid hydrazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized under basic conditions to yield the final thiazolotriazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(2,5-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but lacks the methyl group on the phenyl ring.

    (5E)-5-(2,5-dimethoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but has a chlorine atom instead of a methyl group.

Uniqueness

The uniqueness of (5E)-5-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

606951-39-7

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H17N3O3S/c1-12-4-6-13(7-5-12)18-21-20-23(22-18)19(24)17(27-20)11-14-10-15(25-2)8-9-16(14)26-3/h4-11H,1-3H3/b17-11+

InChI Key

XIIVZSGRXWCUIW-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=C(C=CC(=C4)OC)OC)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC(=C4)OC)OC)SC3=N2

Origin of Product

United States

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